B2F protein

Plant transcription factor DNA-binding specificity rbcS promoter

B2F protein (Box II Factor, also designated GT-1a) is a tobacco-derived, trihelix-family transcription factor that specifically recognizes the Box II cis-element (5'-GTGTGGTTAATATG-3') critical for light-regulated gene expression in plants. The protein is classified under CAS 151472-20-7 and is formally indexed as a DNA-binding protein of Nicotiana tabacum with a defined nucleotide and deduced amino acid sequence.

Molecular Formula C7H5F3O3
Molecular Weight 0
CAS No. 151472-20-7
Cat. No. B1177828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB2F protein
CAS151472-20-7
SynonymsB2F protein
Molecular FormulaC7H5F3O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is B2F Protein (CAS 151472-20-7) and Why It Matters for Plant Transcription Factor Procurement


B2F protein (Box II Factor, also designated GT-1a) is a tobacco-derived, trihelix-family transcription factor that specifically recognizes the Box II cis-element (5'-GTGTGGTTAATATG-3') critical for light-regulated gene expression in plants [1]. The protein is classified under CAS 151472-20-7 and is formally indexed as a DNA-binding protein of Nicotiana tabacum with a defined nucleotide and deduced amino acid sequence [2]. Its trihelix DNA-binding domain (residues 76–157) is structurally validated by a profile hidden Markov model (E-value 1.2e-24) [3].

B2F Protein Differentiation: Why In-Class Trihelix Factors Are Not Interchangeable


Trihelix transcription factors, while sharing a common structural scaffold, exhibit divergent target-sequence specificities that preclude generic substitution in experimental systems. B2F (GT-1a) binds to the canonical Box II element required for light-responsive rbcS gene expression [1]. In contrast, the closely related Arabidopsis GT-2 factor displays binding characteristics dissimilar to B2F and instead resembles the rice GT-2 factor in its target preference [2]. Even within the GT-1 clade, the full-length Arabidopsis GT-1 (406 aa, 26 residues longer than B2F) exhibits expanded binding activity toward GATA-motif-containing elements—Box III and the CAB2 promoter—that the truncated tobacco B2F/GT-1a does not recognize [3]. These specificity differences mean that substituting B2F with another GT factor would alter, or abolish, the intended DNA-binding output in any assay or application context.

B2F Protein Quantitative Differentiation: Head-to-Head Evidence Against Key Comparators


B2F vs. Full-Length Arabidopsis GT-1: Restricted vs. Expanded Target Sequence Repertoire

A direct comparative study showed that recombinant Arabidopsis GT-1, which is 26 amino acids longer (406 aa) than tobacco B2F/GT-1a, binds not only to the canonical Box II element (GGTTAA core) but also to pea rbcS-3A Box III and the Arabidopsis CAB2 light-responsive element, both of which contain GATA motifs [1]. The truncated tobacco GT-1a (B2F), prepared from Escherichia coli extracts, did not bind these GATA-containing elements under identical EMSA conditions [1]. This constitutes a qualitative specificity difference with quantitative sequence-length basis (406 vs. 380 aa).

Plant transcription factor DNA-binding specificity rbcS promoter

B2F vs. Arabidopsis GT-2: Divergent Binding Specificity Within the Trihelix Family

A comparative DNA-binding study demonstrated that Arabidopsis GT-2 has binding characteristics similar to those of the rice GT-2 factor but dissimilar to those of tobacco GT-1a/B2F [1]. GT-2 contains two separate trihelix domains, each involved in DNA binding, whereas B2F possesses a single trihelix domain [2]. The sequence similarity between B2F and GT-2 is described as weak, with no significant homology outside the conserved trihelix motif [1]. This domain-architecture difference (1 vs. 2 trihelix domains) translates directly into distinct target-sequence specificity profiles.

Trihelix transcription factor DNA-binding specificity GT-box motif

B2F vs. Native Nuclear GT-1: Recombinant Purity and Molecular Definition

The original characterization of B2F demonstrated that recombinant B2F protein expressed from cloned cDNA in E. coli exhibits electrophoretic mobility in gel retardation assays indistinguishable from that of native nuclear GT-1 isolated from tobacco nuclear extracts [1]. However, B2F offers a defined molecular entity with known sequence (381 aa, MW 43.5 kDa, pI 6.33) [2], whereas native GT-1 represents a heterogeneous population co-purified with other nuclear factors. The recombinant protein shows identical sequence requirements for DNA binding as nuclear GT-1 when assayed against 2-bp scanning mutations across Box II, confirming functional equivalence with the added benefit of molecular homogeneity [3].

Recombinant protein EMSA transcription factor

B2F Phosphorylation-Independent DNA Binding vs. Phosphoregulated GT-1 Factors

The trihelix DNA-binding domain of Arabidopsis GT-1 is subject to Ca2+-dependent phosphorylation at Thr133, which enhances Box II-binding activity; a phosphomimetic T133D mutant shows increased DNA-binding affinity relative to wild-type [1]. While this regulatory mechanism has been structurally characterized for AtGT-1 using NMR (PDB: 2JMW, 2EBI), the corresponding regulatory phosphorylation has not been demonstrated for the tobacco B2F protein. B2F mRNA levels are also not light-regulated [2], consistent with constitutive GT-1 DNA-binding activity observed in both light-grown and dark-adapted tobacco nuclear extracts. This distinction is critical: B2F provides a constitutive, phosphorylation-independent baseline activity suitable for experiments where phosphoregulatory variability would confound interpretation.

Phosphoregulation DNA-binding affinity light signaling

B2F C-Terminal Fragment Requirement: Structural Determinant for DNA-Binding Activity

The CAS registry entry for 151472-20-7 specifically describes B2F as a 'C-terminal fragment reduced' protein, indicating that the C-terminal region is essential for DNA-binding function [1]. Deletion analyses of the homologous GT-1a protein demonstrated that the trihelix region (residues 76–157) is necessary for DNA binding, while the C-terminal region contains a dimerization domain that enhances binding activity [2]. N- and C-terminal deletions of tobacco GT-1a, generated by in vitro transcription/translation, showed that removal of the C-terminal domain reduces DNA-binding activity and alters subunit structure [3]. This domain architecture provides a modular framework for experimental manipulation that is not shared by all trihelix family members—for example, GT-2 contains two independent DNA-binding trihelix domains.

Domain architecture deletion analysis protein engineering

Optimal Application Scenarios for B2F Protein (CAS 151472-20-7): Where Evidence Supports Its Selection


In Vitro Characterization of Box II-Dependent Promoter Architecture

B2F is the optimal probe for defining Box II cis-element function in promoter-reporter assays. Its exclusive binding to the GGTTAA core motif—without cross-reactivity toward GATA-containing elements (Box III, CAB2) that confound full-length AtGT-1 experiments [1]—enables unambiguous assignment of Box II contribution to transcriptional output. This specificity is critical for synthetic promoter engineering where precise cis-element composition must be correlated with quantitative expression data.

Small-Molecule Inhibitor Screening Targeting Plant Transcription Factors

Recombinant B2F provides the molecularly homogeneous, biochemically defined material required for high-throughput screening of DNA-binding inhibitors. Unlike native nuclear GT-1 preparations, which contain undefined protein mixtures, B2F enables reproducible EMSA or fluorescence polarization assays with quantifiable IC50 determination [2]. The constitutive, phosphorylation-independent DNA-binding activity of B2F eliminates the confounding variable of affinity modulation that complicates AtGT-1-based screening [3].

Domain-Swapping and Designer Transcription Factor Engineering

The modular single-trihelix-domain architecture of B2F (residues 76–157) with a separable C-terminal dimerization domain makes it a preferred chassis for protein engineering. Fusion of the B2F DBD to heterologous activation or repression domains enables construction of synthetic transcription factors with predictable Box II targeting. This modularity is not available with dual-domain GT factors like GT-2, where each domain independently binds DNA and complicates domain-swap design [4].

Calibrated Positive Control for Plant Transcription Factor Studies

B2F serves as a well-characterized positive control for EMSA, DNase I footprinting, and ChIP experiments involving plant GT-box elements. Its defined molecular weight (43.5 kDa), sequence, and binding specificity provide a reproducible benchmark against which novel GT-box-binding activities can be compared. The extensive mutagenesis data mapping its Box II sequence requirements [2] offer a validated reference dataset for experimental standardization across laboratories.

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